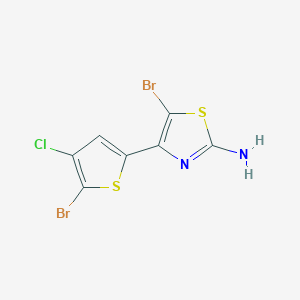
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound with the molecular formula C7H3Br2ClN2S2 This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the bromination of 4-chlorothiophene followed by the formation of the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure maximum yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(5-chlorothiophen-2-yl)thiazol-2-amine: Similar in structure but lacks the additional bromine atom.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Shares the bromine and chlorine atoms but differs in the overall structure and functional groups.
Uniqueness
The presence of both bromine and chlorine atoms in the thiophene and thiazole rings makes 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine unique. This dual halogenation can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C7H3Br2ClN2S2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H3Br2ClN2S2/c8-5-2(10)1-3(13-5)4-6(9)14-7(11)12-4/h1H,(H2,11,12) |
InChI Key |
AULWXGLYZIDHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)C2=C(SC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















